Home > Products > Screening Compounds P44053 > 4-[3-(Trifluoromethyl)phenyl]butan-1-ol
4-[3-(Trifluoromethyl)phenyl]butan-1-ol - 75906-37-5

4-[3-(Trifluoromethyl)phenyl]butan-1-ol

Catalog Number: EVT-3523037
CAS Number: 75906-37-5
Molecular Formula: C11H13F3O
Molecular Weight: 218.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Chlorophenyl)-2-((5-(hydroxymethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (Compound 1b)

Compound Description: 1-(4-Chlorophenyl)-2-((5-(hydroxymethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one, often referred to as compound 1b in the study, displays potent inhibitory activity against Phytoene Desaturase (PDS). [] This compound exhibits broader post-emergence herbicidal activity compared to the commercial PDS inhibitor diflufenican. [] Research indicates that compound 1b can reduce PDS mRNA, leading to phytoene accumulation. [] Furthermore, it influences Reactive Oxygen Species (ROS) levels and associated enzyme activity in albino leaves. []

Relevance: While structurally distinct from 4-[3-(Trifluoromethyl)phenyl]butan-1-ol, compound 1b shares the critical 3-(trifluoromethyl)phenyl moiety. [] This shared feature suggests potential similarities in their physicochemical properties and biological activities, warranting further investigation into their structure-activity relationships.

3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1)

Compound Description: 3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one, designated as LPP1, exhibits notable antinociceptive properties. [, ] Studies in mice demonstrate its efficacy in reducing tactile allodynia in chronic constriction injury models of neuropathic pain. [] Importantly, LPP1 does not appear to induce motor deficits, a common side effect of many analgesics. [] Beyond its analgesic effects, LPP1 exhibits antioxidant properties, potentially mitigating oxidative stress. [] It does not appear to negatively impact glucose utilization or lipid accumulation, making it a promising candidate for treating diabetic neuropathy. []

Relevance: LPP1 shares the 3-(trifluoromethyl)phenyl structural element with 4-[3-(Trifluoromethyl)phenyl]butan-1-ol. [, ] This shared moiety suggests potential similarities in their pharmacological profiles and warrants further exploration of their structure-activity relationships.

5-{3-[(2S)-2-{(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]butyl}-5-oxopyrrolidin-1-yl]propyl}thiophene-2-carboxylate (PF-04475270)

Compound Description: PF-04475270 is metabolized to CP-734432, a potent EP4 agonist. [] This compound demonstrates intraocular pressure (IOP) lowering effects, exhibiting time-dependent sensitization after topical administration. [] Pharmacokinetic studies highlight its ability to reach ocular tissues in the anterior chamber, including the cornea, aqueous humor, and iris-ciliary body. []

Relevance: PF-04475270 is structurally similar to 4-[3-(Trifluoromethyl)phenyl]butan-1-ol, sharing a 3-(trifluoromethyl)phenyl)butyl moiety within its structure. [] This shared structural element suggests potential similarities in their physicochemical properties and biological activities.

(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (Compound 1)

Compound Description: This compound, often denoted as compound 1 in the research, acts as a potent dipeptidyl peptidase IV (DPP-IV) inhibitor. [] Demonstrating an IC50 of 18 nM, it showcases excellent selectivity for DPP-IV over other proline-selective peptidases. [] Its promising profile extends to oral bioavailability in preclinical models and efficacy in managing type 2 diabetes in animal models. [] The phosphate salt of this compound, known as MK-0431, is under development as a potential therapeutic for type 2 diabetes. []

Relevance: Although structurally distinct from 4-[3-(Trifluoromethyl)phenyl]butan-1-ol, compound 1 shares the noteworthy 3-(trifluoromethyl)phenyl moiety. [] This shared feature suggests potential similarities in their physicochemical properties and biological activities, prompting further investigation into their structure-activity relationships.

1-[2-(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP)

Compound Description: PAPP is a 5-HT(1A) agonist with a high affinity for the serotonin (5-HT) receptor of the parasitic nematode Haemonchus contortus. [] This characteristic makes it a lead compound for developing novel insecticides with a distinct mode of action. [] Its potential as a scaffold for new antiparasitic agents is under exploration.

Relevance: PAPP, similar to 4-[3-(Trifluoromethyl)phenyl]butan-1-ol, incorporates the 3-(trifluoromethyl)phenyl group in its structure. [] This shared feature suggests the possibility of analogous biological activities and paves the way for exploring their comparative structure-activity relationships.

1-Methyl-3-phenyl-5-(3-[trifluoromethyl]phenyl)-4-(1H)-Pyridinone

Compound Description: This compound, a pyridinone derivative, acts as a potent inhibitor of carotenoid biosynthesis. [] In maize seeds, it effectively induces vivipary, a phenomenon where seeds germinate prematurely while still attached to the parent plant. [] This effect is most pronounced at 11 days after pollination, indicating a specific developmental window of sensitivity to the compound. []

Relevance: Similar to 4-[3-(Trifluoromethyl)phenyl]butan-1-ol, this pyridinone derivative contains the 3-(trifluoromethyl)phenyl group. [] This common structural feature suggests potential similarities in their physicochemical properties and biological activities, warranting further exploration of their structure-activity relationships.

N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine

Compound Description: Identified as a metabolite of the antiandrogen drug flutamide, N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine forms through N-oxidation of the primary flutamide metabolite, 4-nitro-3-(trifluoromethyl)phenylamine. [] While its formation is evident in human liver microsomes and detectable in the urine of prostate cancer patients undergoing flutamide treatment, there is no direct evidence linking it to flutamide-induced hepatic dysfunction. []

Relevance: Both N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine and 4-[3-(Trifluoromethyl)phenyl]butan-1-ol share the 3-(trifluoromethyl)phenyl moiety. [] This structural similarity suggests a possible commonality in their metabolic pathways and encourages further investigation into their structure-activity relationships.

7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

Compound Description: GSK2606414 stands out as a potent and highly selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [] Exhibiting oral bioavailability, this compound effectively hinders PERK activation within cells and demonstrates in vivo efficacy by reducing the growth of human tumor xenografts in mouse models. [] GSK2606414's distinct mechanism of action and promising preclinical data highlight its potential as a valuable tool for investigating PERK-mediated biological processes and its therapeutic possibilities in PERK-implicated diseases.

Relevance: GSK2606414 and 4-[3-(Trifluoromethyl)phenyl]butan-1-ol, despite their structural differences, share the 3-(trifluoromethyl)phenyl substructure. [] This shared feature suggests potential similarities in their physicochemical properties and might influence their biological interactions, making it relevant to explore their structure-activity relationships further.

Properties

CAS Number

75906-37-5

Product Name

4-[3-(Trifluoromethyl)phenyl]butan-1-ol

IUPAC Name

4-[3-(trifluoromethyl)phenyl]butan-1-ol

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

InChI

InChI=1S/C11H13F3O/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h3,5-6,8,15H,1-2,4,7H2

InChI Key

VUUADJCCLXYQHX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCCCO

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.